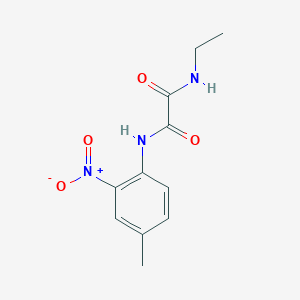

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

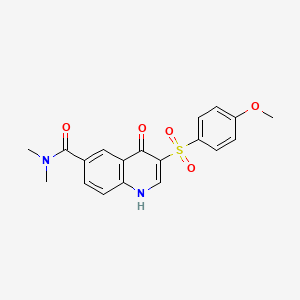

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as ENOX or Oxalyldiamides, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ENOX is a derivative of oxalamide, which is a class of amides that are widely used in organic synthesis. ENOX has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.

Aplicaciones Científicas De Investigación

Azo Polymers for Reversible Optical Storage

This study focuses on the synthesis of azo polymers, which are amorphous and show significant photoinduced birefringence. The research indicates a cooperative motion between BEM groups and azo groups, leading to an enhanced optical storage capability. This might suggest the potential of related nitrophenyl compounds in optical storage applications due to their ability to undergo photoinduced changes (Meng et al., 1996).

Novel Acid-catalyzed Rearrangement for Synthesis of Oxalamides

This paper presents a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the utility of certain nitroaryl compounds in synthesizing oxalamides through acid-catalyzed rearrangements. The high yield and simplicity of the method highlight the significance of such compounds in organic synthesis and potential pharmacological applications (Mamedov et al., 2016).

Role of Polyamine Catabolism in Cell Death

Research on polyamine analogues, such as CPENSpm, demonstrates their role in inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This study suggests the potential therapeutic applications of similar compounds in cancer treatment, focusing on the mechanism of selective cytotoxic activity (Ha et al., 1997).

Electrochromic Switching and Kinetic Behaviour of Oxazine Derivatives

Investigation into oxazine derivatives for electrochromic applications demonstrates improved fatigue resistance and color reversibility. This suggests the utility of nitrophenyl-related compounds in developing materials with electrochromic properties, potentially useful in smart windows and displays (Zhu et al., 2014).

Synthesis of Alkyl N-(4-nitrophenyl)-oxomorpholine Carboxylates

A study on the synthesis of alkyl N-(4-nitrophenyl)-oxomorpholine carboxylates through rhodium(II) acetate catalyzed carbene insertion. This highlights the role of nitrophenyl compounds in synthetic chemistry, providing new pathways to bioactive molecules (Trstenjak et al., 2013).

Propiedades

IUPAC Name |

N-ethyl-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-3-12-10(15)11(16)13-8-5-4-7(2)6-9(8)14(17)18/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYTPLGYQEPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)

![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)

![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)

![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)